Cas no 872695-23-3 (N-benzyl-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide)

N-benzyl-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide is a synthetic organic compound featuring a pyridazine core functionalized with a 3-methoxyphenyl group and a thioether-linked acetamide moiety. Its structural design combines a benzyl group for enhanced lipophilicity with a methoxyphenyl substituent, which may influence electronic and steric properties. The compound’s pyridazine scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore in kinase inhibitors or other biologically active agents. The thioether linkage provides stability while allowing for further derivatization. This molecule is suited for research applications in drug discovery, particularly in the development of targeted therapies or as a intermediate in synthetic organic chemistry.
N-benzyl-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide structure
872695-23-3 structure
Product Name:N-benzyl-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide
CAS No:872695-23-3
MF:C20H19N3O2S
MW:365.448763132095
CID:6430414
PubChem ID:7206229
Update Time:2025-05-22

N-benzyl-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide
    • N-benzyl-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
    • F1899-1308
    • AKOS024618545
    • 872695-23-3
    • N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
    • N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide
    • Inchi: 1S/C20H19N3O2S/c1-25-17-9-5-8-16(12-17)18-10-11-20(23-22-18)26-14-19(24)21-13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,21,24)
    • InChI Key: SWAAYNDHBDHPGW-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C2C=CC=C(C=2)OC)N=N1)CC(NCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 365.11979803g/mol
  • Monoisotopic Mass: 365.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 89.4Ų

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Additional information on N-benzyl-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide

N-benzyl-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide

The compound N-benzyl-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide (CAS No: 872695-23-3) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a benzyl group, a pyridazine ring, and a sulfanyl (thioether) functional group. The presence of these functional groups makes it a versatile compound with unique reactivity and properties.

Recent studies have highlighted the importance of pyridazine derivatives in medicinal chemistry, particularly due to their ability to act as scaffolds for designing bioactive molecules. The sulfanyl group in this compound is known to enhance the molecule's stability and solubility, which are critical factors in drug design. Additionally, the benzyl group contributes to the compound's lipophilicity, making it an attractive candidate for various biological assays.

One of the most promising applications of N-benzyl-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide lies in its potential as an anti-inflammatory agent. Research has shown that pyridazine-based compounds can modulate inflammatory pathways by interacting with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The methoxyphenyl group in this compound further enhances its selectivity towards these targets, making it a strong candidate for anti-inflammatory drug development.

In addition to its anti-inflammatory properties, this compound has also been investigated for its potential as an anticancer agent. The pyridazine ring is known to exhibit cytotoxic activity against various cancer cell lines, and the presence of the sulfanyl group may enhance its ability to penetrate cellular membranes. Recent studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting key regulatory proteins involved in cell cycle control and apoptosis.

The synthesis of N-benzyl-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyridazine ring through condensation reactions, followed by the introduction of the sulfanyl and benzyl groups via nucleophilic substitution and acylation reactions, respectively. The optimization of these steps has been a focus of recent research efforts, with the aim of improving yield and purity.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have confirmed the molecular structure and purity of the compound, which are essential for its use in preclinical studies. Furthermore, computational studies have been conducted to predict the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Looking ahead, the development of N-benzyl-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide into a clinically relevant drug will require extensive preclinical testing to evaluate its safety and efficacy. Collaborative efforts between academic researchers and pharmaceutical companies are currently underway to explore its therapeutic potential further. The compound's unique structure and promising biological activity suggest that it could serve as a lead molecule for developing novel therapeutics in the fields of oncology and inflammation.

In conclusion, N-benzyl-2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide (CAS No: 872695-23-3) is a highly promising organic compound with significant potential in drug discovery. Its complex structure endows it with unique chemical properties that make it an attractive candidate for various therapeutic applications. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing modern medicine.

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